Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-
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Overview
Description
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- is a complex organic compound with the molecular formula C22H46N2O2. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene, and the mixture is refluxed at 140°C for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential role in biological systems, including cell signaling and membrane structure.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The hydrocarbon chain allows it to integrate into lipid membranes, influencing membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide
- N-Stearoyl-N’-(2-hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)-N’-stearoylethylenediamine
Uniqueness
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- is unique due to its specific functional groups and long hydrocarbon chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic molecules .
Properties
CAS No. |
67970-23-4 |
---|---|
Molecular Formula |
C23H47N3O3 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[2-[carbamoyl(2-hydroxyethyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)25-18-19-26(20-21-27)23(24)29/h27H,2-21H2,1H3,(H2,24,29)(H,25,28) |
InChI Key |
DHUMLDQZOQCRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N |
Origin of Product |
United States |
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